1,3-Bis(3,4-dimethoxyphenyl)-2-methylpropane-1,3-dione
Overview
Description
1,3-Bis(3,4-dimethoxyphenyl)-2-methylpropane-1,3-dione is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features two 3,4-dimethoxyphenyl groups attached to a central 2-methylpropane-1,3-dione backbone, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3,4-dimethoxyphenyl)-2-methylpropane-1,3-dione typically involves the reaction of 3,4-dimethoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. This reaction proceeds through a Claisen-Schmidt condensation, forming the desired product under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(3,4-dimethoxyphenyl)-2-methylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
1,3-Bis(3,4-dimethoxyphenyl)-2-methylpropane-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Bis(3,4-dimethoxyphenyl)-2-methylpropane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(3,4-dimethoxyphenyl)urea
- 1,3-Bis(3,4-dimethoxyphenyl)-2,3-epoxy-1-propanone
- 1,3-Bis(3,4-dimethoxyphenyl)propane-1,3-diol
Uniqueness
1,3-Bis(3,4-dimethoxyphenyl)-2-methylpropane-1,3-dione stands out due to its unique structural features and versatile reactivity. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1,3-bis(3,4-dimethoxyphenyl)-2-methylpropane-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-12(19(21)13-6-8-15(23-2)17(10-13)25-4)20(22)14-7-9-16(24-3)18(11-14)26-5/h6-12H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAUUUDSJCPUBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)OC)OC)C(=O)C2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601210078 | |
Record name | 1,3-Bis(3,4-dimethoxyphenyl)-2-methyl-1,3-propanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601210078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832739-36-3 | |
Record name | 1,3-Bis(3,4-dimethoxyphenyl)-2-methyl-1,3-propanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=832739-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Bis(3,4-dimethoxyphenyl)-2-methyl-1,3-propanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601210078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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